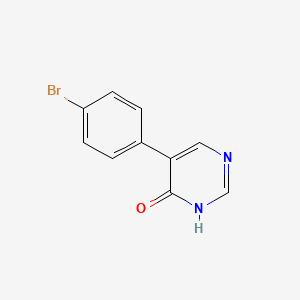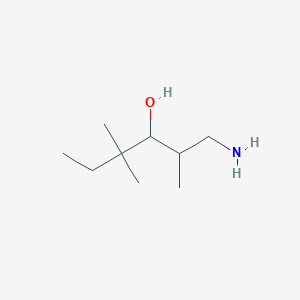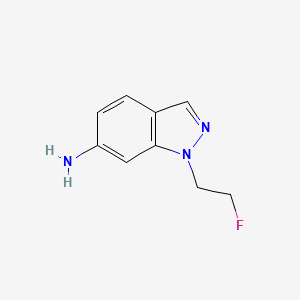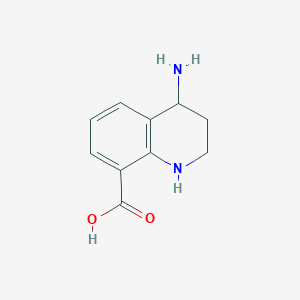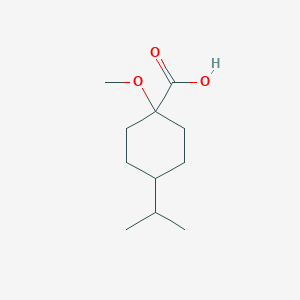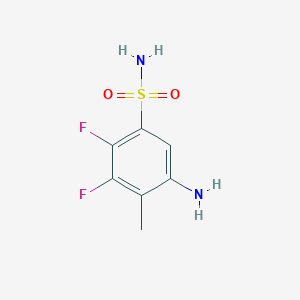
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of amino, difluoro, methyl, and sulfonamide functional groups attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the nitration of 2,3-difluoro-4-methyltoluene followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation and subsequent reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present as an intermediate) to form the amino group.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new antibacterial agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.
類似化合物との比較
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but lacks the difluoro groups.
3,5-Difluoro-4-methylbenzenesulfonamide: Similar structure but lacks the amino group.
Uniqueness
The presence of both amino and difluoro groups in 5-Amino-2,3-difluoro-4-methylbenzene-1-sulfonamide makes it unique. The difluoro groups can enhance the compound’s stability and reactivity, while the amino group provides sites for further functionalization and biological activity.
特性
分子式 |
C7H8F2N2O2S |
|---|---|
分子量 |
222.21 g/mol |
IUPAC名 |
5-amino-2,3-difluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8F2N2O2S/c1-3-4(10)2-5(14(11,12)13)7(9)6(3)8/h2H,10H2,1H3,(H2,11,12,13) |
InChIキー |
KMIHLWOEYCMJFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1N)S(=O)(=O)N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


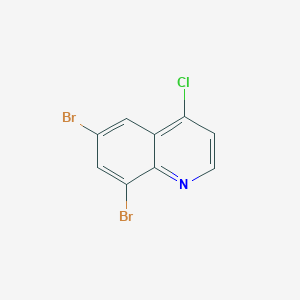
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![5-Ethoxyspiro[2.3]hexan-1-amine](/img/structure/B13190370.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
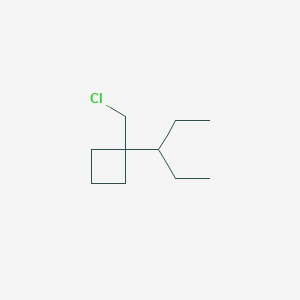
![{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)
